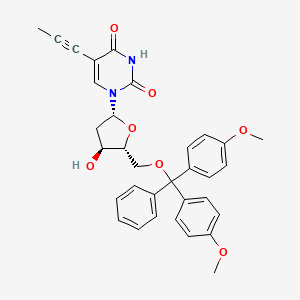![molecular formula C28H55NO8 B13791090 1-O-[2-Hydroxy-3-[methyloleoylamino]propyl]-D-glucitol CAS No. 94386-52-4](/img/structure/B13791090.png)
1-O-[2-Hydroxy-3-[methyloleoylamino]propyl]-D-glucitol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-O-[2-Hydroxy-3-[methyloleoylamino]propyl]-D-glucitol is a complex organic compound with the molecular formula C28H55NO8 and a molecular weight of 533.7382 g/mol . This compound is characterized by its unique structure, which includes a glucitol backbone modified with a hydroxypropyl group and a methyloleoylamino moiety. It is primarily used in various scientific research applications due to its distinct chemical properties.
Métodos De Preparación
The synthesis of 1-O-[2-Hydroxy-3-[methyloleoylamino]propyl]-D-glucitol involves multiple steps, typically starting with the preparation of the glucitol backbone. The hydroxypropyl group is introduced through a reaction with an appropriate epoxide, followed by the attachment of the methyloleoylamino group via an amide bond formation. Industrial production methods often involve optimized reaction conditions to ensure high yield and purity, including controlled temperature, pH, and the use of specific catalysts .
Análisis De Reacciones Químicas
1-O-[2-Hydroxy-3-[methyloleoylamino]propyl]-D-glucitol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the hydroxy or amino groups with other functional groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-O-[2-Hydroxy-3-[methyloleoylamino]propyl]-D-glucitol is widely used in scientific research, particularly in the fields of:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: In the study of cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its potential use in drug delivery systems and as a bioactive compound.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-O-[2-Hydroxy-3-[methyloleoylamino]propyl]-D-glucitol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxypropyl group allows for hydrogen bonding and electrostatic interactions, while the methyloleoylamino moiety can engage in hydrophobic interactions. These interactions can modulate the activity of target proteins and influence various biochemical pathways .
Comparación Con Compuestos Similares
1-O-[2-Hydroxy-3-[methyloleoylamino]propyl]-D-glucitol can be compared with similar compounds such as:
1-O-[2-Hydroxy-3-[oleoylamino]propyl]-D-glucitol: Lacks the methyl group in the amide moiety, resulting in different hydrophobic interactions.
1-O-[2-Hydroxy-3-[stearoylamino]propyl]-D-glucitol: Contains a longer fatty acid chain, affecting its solubility and interaction with biological membranes.
1-O-[2-Hydroxy-3-[palmitoylamino]propyl]-D-glucitol: Has a shorter fatty acid chain, influencing its chemical reactivity and biological activity.
These comparisons highlight the unique structural features and properties of this compound, making it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
94386-52-4 |
|---|---|
Fórmula molecular |
C28H55NO8 |
Peso molecular |
533.7 g/mol |
Nombre IUPAC |
(Z)-N-[2-hydroxy-3-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexoxy]propyl]-N-methyloctadec-9-enamide |
InChI |
InChI=1S/C28H55NO8/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26(34)29(2)19-23(31)21-37-22-25(33)28(36)27(35)24(32)20-30/h10-11,23-25,27-28,30-33,35-36H,3-9,12-22H2,1-2H3/b11-10-/t23?,24-,25+,27-,28-/m1/s1 |
Clave InChI |
VJHYYBIDDWKXPB-HTTMTSDPSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)N(C)CC(COC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)N(C)CC(COCC(C(C(C(CO)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



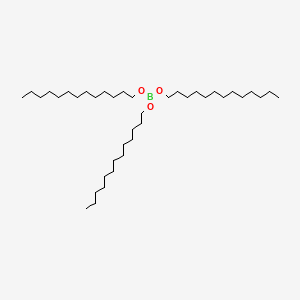
![5,8-Dimethyl[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13791018.png)
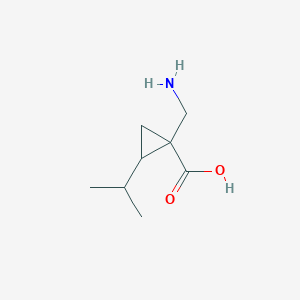

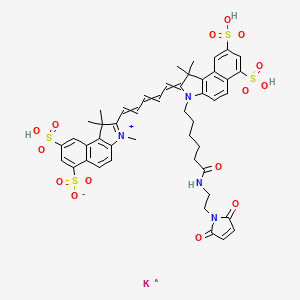
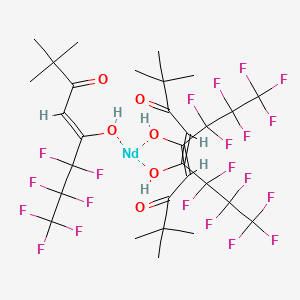
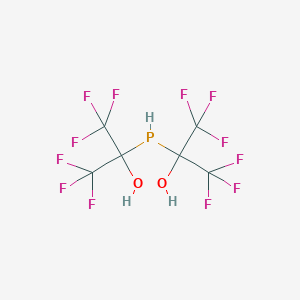
![2-Propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1-one](/img/structure/B13791080.png)


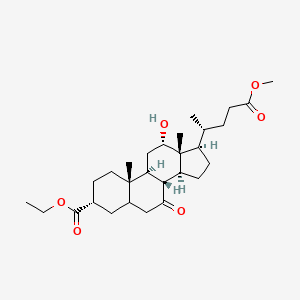
![3-Amino-3-[2-(2-methylphenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13791103.png)
